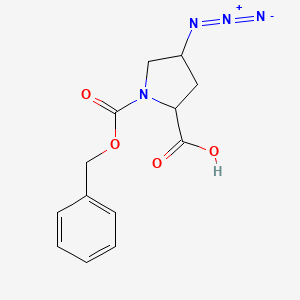
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azido derivatives This compound is characterized by the presence of an azido group (-N3) attached to the pyrrolidine ring, which is further substituted with a benzyloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyloxycarbonyl (Cbz) group to form (2S,4R)-4-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid.
Azidation: The protected compound is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) to introduce the azido group at the 4-position of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), methanol (MeOH).
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like DMF or acetonitrile (MeCN).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate), water or organic solvents.
Major Products Formed
Reduction: (2S,4R)-4-amino-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-triazole derivatives.
Aplicaciones Científicas De Investigación
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and nanomaterials.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the conjugation of the compound to biomolecules for imaging and therapeutic purposes.
Chemical Biology: It is used in the study of biological processes through the incorporation of the azido group into biomolecules, facilitating their detection and analysis.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid is primarily based on the reactivity of the azido group. The azido group can undergo bioorthogonal reactions, such as the Staudinger ligation or the Huisgen cycloaddition, to form stable conjugates with target molecules. These reactions are highly specific and occur under mild conditions, making the compound useful for labeling and tracking biomolecules in complex biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: Lacks the azido and benzyloxycarbonyl groups, making it less reactive in bioorthogonal reactions.
(2S,4R)-4-amino-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid: Formed by the reduction of the azido group, it is more suitable for further functionalization through amine chemistry.
(2S,4R)-4-methylglutamate (SYM 2081): A methylglutamate analog with different pharmacological properties.
Uniqueness
(2S,4R)-4-azido-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid is unique due to the presence of both the azido and benzyloxycarbonyl groups. The azido group provides versatility in bioorthogonal chemistry, while the benzyloxycarbonyl group offers protection and stability during synthetic transformations. This combination makes the compound highly valuable for applications in medicinal chemistry, materials science, and chemical biology.
Propiedades
IUPAC Name |
4-azido-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c14-16-15-10-6-11(12(18)19)17(7-10)13(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMIVURICADVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
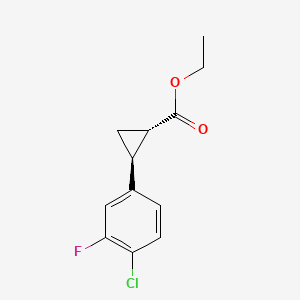
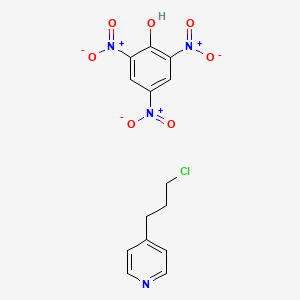
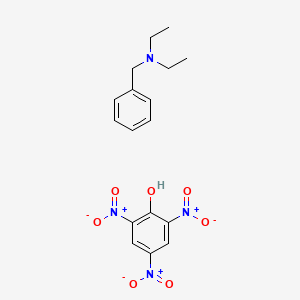
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
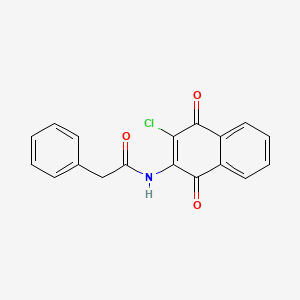
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
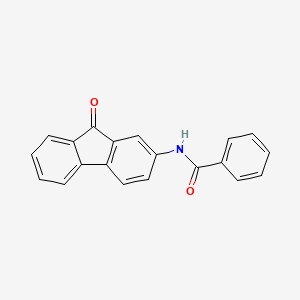
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)

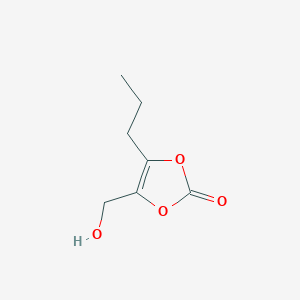
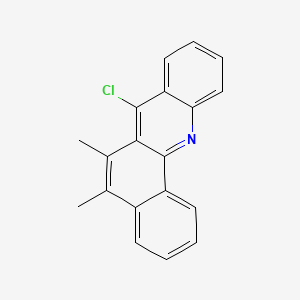
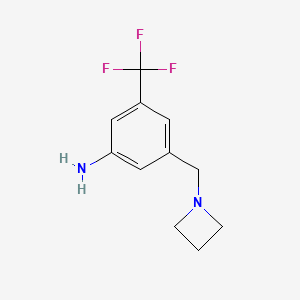
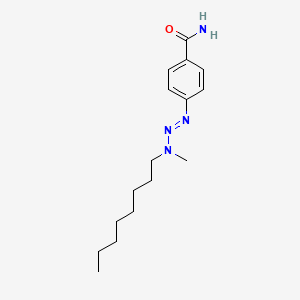
![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)
